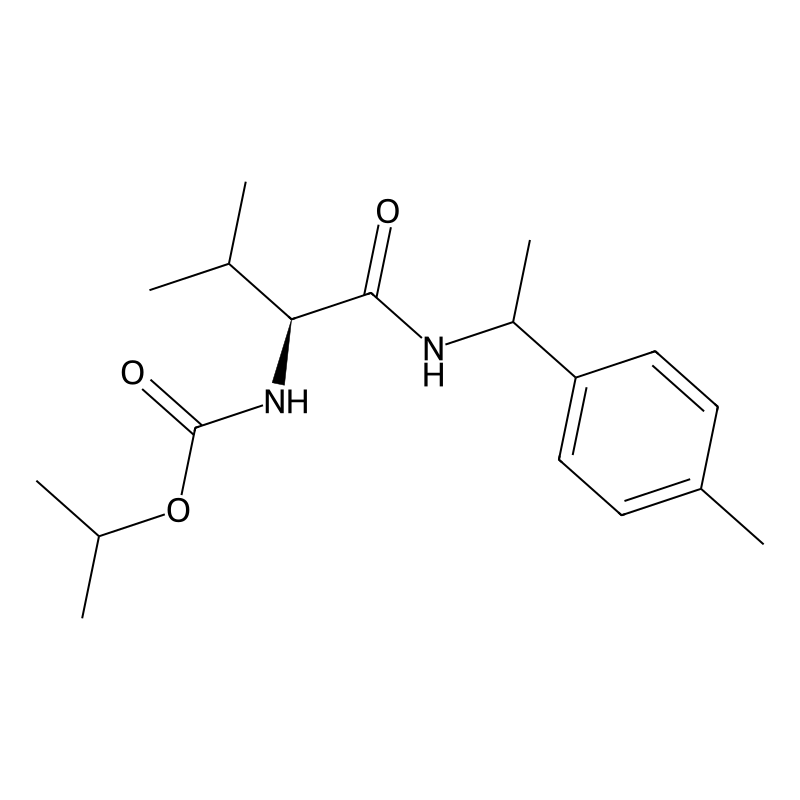

Iprovalicarb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mode of Action Research

- One area of research focuses on understanding how iprovalicarb works at the molecular level to kill fungi. Scientists are investigating how it disrupts fungal cell wall synthesis, a crucial process for fungal growth and survival. (Source: )

Disease Control Studies

- Another area of research evaluates the effectiveness of iprovalicarb in controlling various fungal diseases in agricultural settings. These studies involve applying iprovalicarb to crops under controlled conditions and observing its impact on fungal growth and crop health. (Source)

Environmental Fate Research

- Scientific studies also examine the environmental fate of iprovalicarb. This includes investigating its breakdown in soil and water, its potential impact on non-target organisms, and its leaching properties. (Source)

Resistance Management Research

- With any fungicide, there's a risk of fungi developing resistance over time. Research is ongoing to assess the risk of resistance to iprovalicarb and develop strategies for resistance management in agricultural practices. (Source)

Iprovalicarb is a systemic fungicide primarily used to control diseases caused by oomycetes, particularly in agricultural settings. It is characterized by its chemical formula and a molecular weight of approximately 320.43 g/mol. The compound exists as a diastereoisomeric mixture, comprising equimolar amounts of L-(R)- and L-(S)-iprovalicarb, which contributes to its unique biological activity against fungal pathogens .

Iprovalicarb acts as a systemic fungicide, meaning it is absorbed by the plant and transported throughout its tissues. It disrupts the fungus's cell wall synthesis by inhibiting phospholipid biosynthesis, a crucial process for fungal growth []. This fungicidal activity is specific to oomycetes, which have a different cell wall composition compared to true fungi [].

As a systemic fungicide, iprovalicarb is specifically effective against a range of oomycete pathogens. It operates by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting cell function and leading to fungal cell death . Studies have shown that iprovalicarb can influence the volatile composition of wines during fermentation, indicating its role not only as a fungicide but also in shaping the sensory attributes of fermented products .

Iprovalicarb can be synthesized through various chemical processes involving the condensation of appropriate precursor compounds. While specific synthetic routes are proprietary and not always disclosed in public literature, it generally involves multi-step organic synthesis techniques typical for complex organic molecules. The synthesis emphasizes the formation of the diastereoisomeric mixture that characterizes iprovalicarb's bioactivity .

Iprovalicarb is primarily applied in agriculture for the control of downy mildew and other diseases affecting crops such as grapes and vegetables. Its systemic nature allows it to be absorbed by plants and provide protection from within. Additionally, it has been studied for its effects on wine quality, influencing both fermentation processes and the resultant aroma profiles of wines .

Iprovalicarb shares similarities with several other fungicides used in agriculture. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Iprovalicarb | C18H28N2O3 | Inhibits ergosterol biosynthesis | Diastereoisomeric mixture |

| Mepanipyrim | C15H16N4O2 | Disrupts fungal cell division | Targets specific fungal pathogens |

| Tetraconazole | C17H14ClN3O3 | Inhibits sterol biosynthesis | Broad-spectrum activity |

| Cyazofamid | C19H18ClN3O4S | Inhibits mitochondrial respiration in fungi | Unique target site |

The mechanism of action of iprovalicarb involves the selective targeting of critical biochemical pathways that are essential for oomycete survival and pathogenicity. Recent molecular investigations have definitively established that the primary target of carboxylic acid amide fungicides, including iprovalicarb, is the cellulose synthase 3 enzyme, which plays a crucial role in maintaining cellular integrity in these microorganisms [4] [5] [6].

Cell Wall Biosynthesis Inhibition Mechanisms

The most significant target of iprovalicarb is the cellulose synthase 3 enzyme, which is responsible for the biosynthesis of cellulose, a critical structural component of oomycete cell walls [4] [5]. The CesA3 gene encodes a cellulose synthase that catalyzes the formation of β-1,4-glucan chains, which provide structural integrity to the oomycete cell wall [4] [6]. Iprovalicarb functions by directly binding to the CesA3 enzyme, thereby preventing the proper assembly of cellulose fibrils and disrupting the overall architecture of the cell wall [3] [7].

The inhibition mechanism involves interference with the cellulose synthesis complex assembly process, where iprovalicarb disrupts the normal positioning and function of the enzyme complex within the plasma membrane [3] [7]. This disruption leads to the accumulation of abnormal cell wall components and ultimately results in compromised structural integrity of the oomycete cells [3] [2]. The compound demonstrates exceptional selectivity for oomycete CesA3 enzymes, with minimal impact on plant or mammalian cellulose synthesis pathways [4] [6].

Research has demonstrated that iprovalicarb exhibits effective concentration values ranging from 0.1 to 0.5 micrograms per milliliter for achieving fifty percent growth inhibition in susceptible oomycete species [2] [3]. The minimum inhibitory concentrations typically fall within the same range, indicating that the compound maintains high potency against its target organisms [8] [3]. The specificity of iprovalicarb for oomycete CesA3 is attributed to unique structural features present in these enzymes that are absent in other eukaryotic cellulose synthases [4] [6].

Protein Synthesis Interference Pathways

While the primary mechanism of iprovalicarb action involves cell wall biosynthesis inhibition, secondary effects on protein synthesis have been observed in treated oomycete cells [9] [10]. The disruption of cell wall integrity creates cellular stress conditions that indirectly affect protein synthesis machinery through multiple pathways [9] [11]. When oomycete cells are exposed to iprovalicarb, the resulting cell wall stress triggers compensatory responses that place significant demands on the protein synthesis apparatus [10] [11].

The interference with protein synthesis occurs through the activation of stress response pathways that alter the normal translational processes within the cell [9] [10]. Under conditions of cell wall stress induced by iprovalicarb treatment, oomycete cells exhibit decreased stability of critical proteins involved in cellular maintenance and growth [11] [10]. This destabilization of protein networks creates a cascade of effects that further compromises cellular function and contributes to the overall antifungal efficacy of the compound [11] [9].

Additionally, the disruption of phospholipid biosynthesis, which was historically proposed as a primary mechanism of action for carboxylic acid amide fungicides, may contribute to protein synthesis interference by affecting membrane-bound ribosomes and endoplasmic reticulum function [11] [12]. Although current research has established cellulose synthesis inhibition as the primary mechanism, the phospholipid pathway disruption remains a contributing factor to the overall antifungal activity [12] [11].

Sporulation Suppression Dynamics

Iprovalicarb demonstrates remarkable efficacy in suppressing sporulation processes across multiple developmental stages of oomycete pathogens, with particular effectiveness against sporangial germination and cystospore development [3] [2]. The compound exhibits differential activity against various asexual developmental stages, with sporangial germination being the most susceptible process to inhibition [3] [13].

Sporangial germination represents one of the most critical vulnerability points in the oomycete life cycle, and iprovalicarb effectively exploits this weakness by preventing the emergence of germ tubes from mature sporangia [3] [2]. The effective dose required to achieve fifty percent inhibition of sporangial germination is approximately 0.123 micrograms per milliliter, making it significantly more potent than many alternative antifungal compounds [3]. When sporangia are exposed to iprovalicarb at concentrations of 0.5 micrograms per milliliter or higher, complete inhibition of germination occurs, with treated sporangia becoming visibly swollen but failing to produce viable germ tubes [3] [2].

Cystospore development represents another critical target for iprovalicarb activity, with the compound demonstrating an effective dose of 0.159 micrograms per milliliter for achieving fifty percent inhibition of cystospore germination [3] [14]. Treated cystospores exhibit characteristic morphological changes, including enlargement to diameters of 7-8 micrometers compared to the normal 5-6 micrometers observed in untreated controls [3]. This swelling phenomenon indicates disruption of normal cellular osmoregulation and wall formation processes [3] [2].

Interestingly, iprovalicarb does not affect the discharge of zoospores from sporangia or the subsequent encystment process, indicating that its primary targets are specifically related to the germination and early development phases rather than motility or initial differentiation processes [3] [2]. This selective activity pattern provides important insights into the specific biochemical pathways that are disrupted by the compound and helps explain its exceptional efficacy against oomycete pathogens while maintaining selectivity [3] [13].

Mycelial Growth Disruption Patterns

The impact of iprovalicarb on mycelial growth represents a fundamental aspect of its antifungal activity, with the compound demonstrating consistent inhibition of hyphal elongation and branching processes across multiple oomycete species [3] [8]. Mycelial growth inhibition occurs through disruption of the cellular machinery responsible for hyphal tip extension and the formation of new growth points along existing hyphae [3] [2].

The effective dose required to achieve fifty percent inhibition of mycelial growth typically ranges from 0.12 to 0.5 micrograms per milliliter, depending on the specific oomycete species and experimental conditions [3] [8]. Complete cessation of mycelial growth occurs at concentrations of 0.5 micrograms per milliliter, indicating that iprovalicarb maintains high potency against the vegetative growth phase of oomycete development [3] [2]. The inhibition pattern demonstrates a dose-dependent response, with increasing concentrations of iprovalicarb resulting in progressively greater reductions in both radial growth rate and total biomass accumulation [8] [3].

Morphological analysis of treated mycelia reveals characteristic alterations in hyphal architecture, including reduced hyphal length, abnormal branching patterns, and disrupted tip morphology [3] [2]. These changes reflect the underlying disruption of cell wall biosynthesis processes that are essential for maintaining normal hyphal structure and function [3] [7]. The compound affects both primary and secondary hyphal development, indicating that its target mechanisms are fundamental to all phases of vegetative growth [3] [2].

The disruption of mycelial growth patterns extends beyond simple growth rate reduction to include alterations in the spatial organization of hyphal networks [3] [2]. Treated cultures exhibit decreased efficiency in substrate colonization and reduced ability to form the complex branching patterns that are characteristic of healthy oomycete mycelia [3] [8]. These structural changes contribute to the overall reduction in pathogen fitness and help explain the exceptional field efficacy of iprovalicarb against oomycete diseases [2] [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

Use Classification

Dates

2: Lefrancq M, Jadas-Hécart A, La Jeunesse I, Landry D, Payraudeau S. High frequency monitoring of pesticides in runoff water to improve understanding of their transport and environmental impacts. Sci Total Environ. 2017 Jun 1;587-588:75-86. doi: 10.1016/j.scitotenv.2017.02.022. Epub 2017 Feb 24. PubMed PMID: 28242219.

3: Du XJ, Bian Q, Wang HX, Yu SJ, Kou JJ, Wang ZP, Li ZM, Zhao WG. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Org Biomol Chem. 2014 Aug 7;12(29):5427-34. doi: 10.1039/c4ob00744a. PubMed PMID: 24935054.

4: Celeiro M, Llompart M, Lamas JP, Lores M, Garcia-Jares C, Dagnac T. Determination of fungicides in white grape bagasse by pressurized liquid extraction and gas chromatography tandem mass spectrometry. J Chromatogr A. 2014 May 23;1343:18-25. doi: 10.1016/j.chroma.2014.03.057. Epub 2014 Mar 28. PubMed PMID: 24746069.

5: Tran K, Eide D, Nickols SM, Cromer MR, Sabaa-Srur A, Smith RE. Finding of pesticides in fashionable fruit juices by LC-MS/MS and GC-MS/MS. Food Chem. 2012 Oct 15;134(4):2398-405. doi: 10.1016/j.foodchem.2012.04.034. Epub 2012 Apr 21. PubMed PMID: 23442701.

6: Chen L, Zhu S, Lu X, Pang Z, Cai M, Liu X. Assessing the risk that Phytophthora melonis can develop a point mutation (V1109L) in CesA3 conferring resistance to carboxylic acid amide fungicides. PLoS One. 2012;7(7):e42069. doi: 10.1371/journal.pone.0042069. Epub 2012 Jul 27. PubMed PMID: 22848705; PubMed Central PMCID: PMC3407118.

7: Marín-Benito JM, Andrades MS, Sánchez-Martín MJ, Rodríguez-Cruz MS. Dissipation of fungicides in a vineyard soil amended with different spent mushroom substrates. J Agric Food Chem. 2012 Jul 18;60(28):6936-45. doi: 10.1021/jf301322h. Epub 2012 Jul 3. PubMed PMID: 22715816.

8: Carpinteiro I, Casado J, Rodríguez I, Ramil M, Cela R. Optimization of matrix solid-phase dispersion conditions for organic fungicides determination in soil samples. J Sep Sci. 2012 Apr;35(7):853-60. doi: 10.1002/jssc.201101036. PubMed PMID: 22532354.

9: Cabizza M, Dedola F, Satta M. Residues behavior of some fungicides applied on two greenhouse tomato varieties different in shape and weight. J Environ Sci Health B. 2012;47(5):379-84. doi: 10.1080/03601234.2012.648531. PubMed PMID: 22424061.

10: Angioni A, Dedola F, Garau VL, Schirra M, Caboni P. Fate of iprovalicarb, indoxacarb, and boscalid residues in grapes and wine by GC-ITMS analysis. J Agric Food Chem. 2011 Jun 22;59(12):6806-12. doi: 10.1021/jf2011672. Epub 2011 May 25. PubMed PMID: 21591740.

11: Fontana AR, Rodríguez I, Ramil M, Altamirano JC, Cela R. Solid-phase extraction followed by liquid chromatography quadrupole time-of-flight tandem mass spectrometry for the selective determination of fungicides in wine samples. J Chromatogr A. 2011 Apr 22;1218(16):2165-75. doi: 10.1016/j.chroma.2011.02.025. Epub 2011 Feb 17. PubMed PMID: 21382623.

12: Lu XH, Zhu SS, Bi Y, Liu XL, Hao JJ. Baseline sensitivity and resistance-risk assessment of Phytophthora capsici to iprovalicarb. Phytopathology. 2010 Nov;100(11):1162-8. doi: 10.1094/PHYTO-12-09-0351. PubMed PMID: 20932164.

13: Monaci E, Coppola L, Casucci C, Perucci P, Vischetti C. Retention capacity of an organic bio-mixture against different mixtures of fungicides used in vineyards. J Environ Sci Health B. 2009 Sep;44(7):724-9. doi: 10.1080/03601230903163889. PubMed PMID: 20183083.

14: Coscollà C, Yusà V, Beser MI, Pastor A. Multi-residue analysis of 30 currently used pesticides in fine airborne particulate matter (PM 2.5) by microwave-assisted extraction and liquid chromatography-tandem mass spectrometry. J Chromatogr A. 2009 Dec 18;1216(51):8817-27. doi: 10.1016/j.chroma.2009.10.040. Epub 2009 Oct 28. PubMed PMID: 19913234.

15: González-Rodríguez RM, Cancho-Grande B, Simal-Gándara J. Multiresidue determination of 11 new fungicides in grapes and wines by liquid-liquid extraction/clean-up and programmable temperature vaporization injection with analyte protectants/gas chromatography/ion trap mass spectrometry. J Chromatogr A. 2009 Aug 7;1216(32):6033-42. doi: 10.1016/j.chroma.2009.06.046. Epub 2009 Jun 18. PubMed PMID: 19576591.

16: Maity A, Mukherjee I. Assessment of Iprovalicarb, a systemic fungicide in/on cabbage (Brassica oleracea var. capitata). Bull Environ Contam Toxicol. 2009 Sep;83(3):341-7. doi: 10.1007/s00128-009-9645-4. Epub 2009 Mar 28. PubMed PMID: 19330276.

17: Bielza P, Fernández E, Grávalos C, Abellán J. Carbamates synergize the toxicity of acrinathrin in resistant western flower thrips (Thysanoptera: Thripidae). J Econ Entomol. 2009 Feb;102(1):393-7. PubMed PMID: 19253660.

18: Gullino ML, Gilardi G, Garibaldi A. Chemical control of downy mildew on lettuce and basil under greenhouse. Commun Agric Appl Biol Sci. 2009;74(3):933-40. PubMed PMID: 20222581.

19: Cohen Y, Gisi U. Differential Activity of Carboxylic Acid Amide Fungicides Against Various Developmental Stages of Phytophthora infestans. Phytopathology. 2007 Oct;97(10):1274-83. doi: 10.1094/PHYTO-97-10-1274. PubMed PMID: 18943685.

20: Shi T, Schönherr J, Schreiber L. Accelerators increase permeability of cuticles for the lipophilic solutes metribuzin and iprovalicarb but not for hydrophilic methyl glucose. J Agric Food Chem. 2005 Apr 6;53(7):2609-15. PubMed PMID: 15796601.